molecular formula C10H25N3O2 B13783414 2-Propanol, 1,1'-[iminobis(2,1-ethanediylimino)]bis- CAS No. 68310-61-2

2-Propanol, 1,1'-[iminobis(2,1-ethanediylimino)]bis-

Cat. No.: B13783414
CAS No.: 68310-61-2
M. Wt: 219.32 g/mol
InChI Key: NZUBVRAELACYSL-UHFFFAOYSA-N
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Description

2-Propanol, 1,1’-[iminobis(2,1-ethanediylimino)]bis- is an organic compound with the molecular formula C10H21N3O2. It is also known as 1,1’-[iminobis(ethyleneimino)]dipropan-2-ol. This compound is a colorless to pale yellow liquid that is soluble in water and common organic solvents. It has a pH value of 8-9 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1,1’-[iminobis(2,1-ethanediylimino)]bis- typically involves the reaction of diethylenetriamine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Diethylenetriamine+Propylene oxide2-Propanol, 1,1’-[iminobis(2,1-ethanediylimino)]bis-\text{Diethylenetriamine} + \text{Propylene oxide} \rightarrow \text{2-Propanol, 1,1'-[iminobis(2,1-ethanediylimino)]bis-} Diethylenetriamine+Propylene oxide→2-Propanol, 1,1’-[iminobis(2,1-ethanediylimino)]bis-

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve the use of catalysts and specific temperature and pressure conditions to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1,1’-[iminobis(2,1-ethanediylimino)]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are commonly used.

Major Products Formed

Scientific Research Applications

2-Propanol, 1,1’-[iminobis(2,1-ethanediylimino)]bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propanol, 1,1’-[iminobis(2,1-ethanediylimino)]bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propanol, 1,1’-[iminobis(2,1-ethanediylimino)]bis- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to form stable complexes with various molecules makes it valuable in diverse applications .

Properties

CAS No.

68310-61-2

Molecular Formula

C10H25N3O2

Molecular Weight

219.32 g/mol

IUPAC Name

1-[2-[2-(2-hydroxypropylamino)ethylamino]ethylamino]propan-2-ol

InChI

InChI=1S/C10H25N3O2/c1-9(14)7-12-5-3-11-4-6-13-8-10(2)15/h9-15H,3-8H2,1-2H3

InChI Key

NZUBVRAELACYSL-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCNCCNCC(C)O)O

Origin of Product

United States

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